(2Z)-3-(4-methoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic compound characterized by its complex structure, which includes a thiazolidinone ring, methoxyphenyl groups, and hydrazinylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a base such as sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its potential anti-inflammatory and anticancer properties, with research focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to decreased expression of inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure, often used as antidiabetic agents.
Hydrazones: Compounds with a hydrazone moiety, known for their antimicrobial and anticancer properties.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, which are common in various pharmaceuticals and agrochemicals.
Uniqueness
(2Z)-3-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer a distinct set of chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2Z)-3-[(4-methoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)11-20-21-19-22(18(23)13-26-19)12-15-5-9-17(25-2)10-6-15/h3-11H,12-13H2,1-2H3/b20-11+,21-19- |
InChI Key |
ZXYWNWRWQRBQMK-YOPNLDQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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